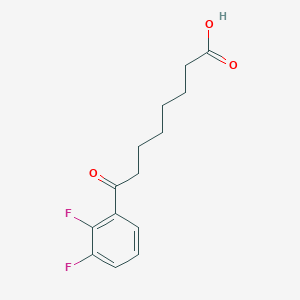

8-(2,3-Difluorophenyl)-8-oxooctanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-(2,3-difluorophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c15-11-7-5-6-10(14(11)16)12(17)8-3-1-2-4-9-13(18)19/h5-7H,1-4,8-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOYELMEFDMPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645329 | |

| Record name | 8-(2,3-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-22-8 | |

| Record name | 8-(2,3-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"8-(2,3-Difluorophenyl)-8-oxooctanoic acid" synthesis pathways

An In-depth Technical Guide to the Synthesis of 8-(2,3-Difluorophenyl)-8-oxooctanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to this compound, a valuable keto-acid intermediate in medicinal chemistry. The strategic incorporation of a 2,3-difluorophenyl moiety can significantly modulate the physicochemical and pharmacological properties of a parent molecule, making robust access to such building blocks essential.[1] This document emphasizes the prevailing Friedel-Crafts acylation route, offering a detailed mechanistic rationale, a step-by-step experimental protocol, and a discussion of alternative strategies. The content is structured to provide both a theoretical foundation and practical, actionable insights for laboratory synthesis.

Introduction and Strategic Importance

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly influence a compound's metabolic stability, lipophilicity (logP), and binding affinity to target proteins.[2] The 2,3-difluorophenyl structural motif, in particular, presents a specific electronic and steric profile that can be exploited to optimize lead compounds.

This compound serves as a key intermediate, possessing two orthogonal functional groups: a ketone susceptible to further modification and a terminal carboxylic acid ideal for amide bond formation or esterification. Its synthesis is therefore a critical first step in the development of more complex pharmaceutical agents, potentially including enzyme inhibitors or receptor antagonists.[1][3]

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule points to the carbon-carbon bond between the aromatic ring and the carbonyl group as the most logical point for disconnection. This strategy simplifies the molecule into two readily available or easily synthesized precursors: a difluorinated aromatic ring and a C8 dicarboxylic acid derivative.

Caption: Primary retrosynthetic disconnection for the target molecule.

This disconnection strongly suggests a Friedel-Crafts acylation as the most direct and efficient forward synthetic route.[4][5] This approach involves the electrophilic substitution of an acyl group onto the 1,2-difluorobenzene ring. Key factors influencing this choice include:

-

Convergence: The pathway directly combines the two major fragments in a single step.

-

Atom Economy: The reaction is relatively efficient, especially when using a cyclic anhydride.

-

Precursor Availability: 1,2-difluorobenzene and suberic acid (or its anhydride) are commercially available starting materials.

Primary Synthetic Pathway: Friedel-Crafts Acylation

The reaction between 1,2-difluorobenzene and suberic anhydride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃), is the preferred method for synthesizing the title compound.

Caption: Reaction workflow for the Friedel-Crafts acylation pathway.

Mechanistic and Field-Proven Insights

The success of this synthesis hinges on understanding the underlying mechanism and experimental nuances:

-

Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, coordinates to a carbonyl oxygen of suberic anhydride. This polarization weakens the C-O bond, facilitating the ring-opening and formation of a highly reactive acylium ion.

-

Electrophilic Attack: The two fluorine atoms on the benzene ring are strongly electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic attack compared to benzene.[6] However, they direct the incoming acylium ion primarily to the C4 position (para to one fluorine and meta to the other), leading to the desired product with good regioselectivity.

-

Catalyst Stoichiometry: More than a stoichiometric amount of AlCl₃ is often required. This is because the catalyst complexes not only with the anhydride reactant but also with the ketone product, rendering it inactive. An excess ensures enough free catalyst is available to drive the reaction to completion.

-

Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture. Water will react with and deactivate the aluminum chloride catalyst and can hydrolyze the anhydride. Therefore, the use of anhydrous solvents and flame-dried glassware is critical for reproducibility and high yield.[7]

Detailed Experimental Protocol

Materials & Reagents:

-

1,2-Difluorobenzene (≥99%)

-

Suberic anhydride (≥97%)

-

Aluminum chloride, anhydrous (≥99%)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate and Hexanes for recrystallization

Step-by-Step Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, charge a flame-dried three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel with anhydrous aluminum chloride (1.3 equivalents). Add anhydrous DCM to form a slurry and cool the mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Separately, dissolve suberic anhydride (1.0 equivalent) and 1,2-difluorobenzene (1.2 equivalents) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 12-16 hours. Reaction progress can be monitored by TLC (e.g., using 50% ethyl acetate in hexanes with a UV indicator).

-

Quenching and Work-up: Cool the reaction mixture back to 0 °C. Cautiously and slowly pour the mixture into a separate beaker containing crushed ice and 2M HCl. This highly exothermic step quenches the reaction and breaks up the aluminum complexes. Stir vigorously for 20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine all organic layers and wash sequentially with 2M HCl, water, and finally brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting crude solid can be purified by recrystallization from a hot mixture of ethyl acetate and hexanes to afford the final product as a crystalline solid.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 898766-22-8 | [8] |

| Molecular Formula | C₁₄H₁₆F₂O₃ | [8] |

| Molecular Weight | 270.27 g/mol | [8] |

| Appearance | White to off-white solid | --- |

| Typical Yield | 70-85% | --- |

| Predicted logP | 3.2-3.8 | Computational |

| Predicted pKa | ~4.7 | Computational |

Note: Predicted values are estimations and should be confirmed experimentally.

Alternative Synthetic Strategies

While Friedel-Crafts acylation is dominant, other pathways could be envisioned, particularly for analog synthesis or if the required starting materials are unavailable.

Organometallic Coupling Approach

This route involves forming an organometallic reagent from the aromatic piece, which then attacks an electrophilic C8 chain.

Sources

- 1. benchchem.com [benchchem.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. science-revision.co.uk [science-revision.co.uk]

- 5. synarchive.com [synarchive.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. arctomsci.com [arctomsci.com]

"8-(2,3-Difluorophenyl)-8-oxooctanoic acid" chemical properties

An In-depth Technical Guide to 8-(2,3-Difluorophenyl)-8-oxooctanoic Acid

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic ketoacid of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound belongs to a class of aromatic keto acids, characterized by a terminal carboxylic acid, a long aliphatic chain, and an aromatic ketone.[1] Its structure, featuring a difluorinated phenyl ring, makes it a valuable building block in the development of novel therapeutic agents and specialty chemicals.[2]

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile.[1] The 2,3-difluoro substitution pattern on the phenyl ring of this compound offers a unique electronic signature that can be exploited in structure-activity relationship (SAR) studies to fine-tune the properties of a lead compound.[2]

Physicochemical and Structural Properties

The core structure consists of an eight-carbon octanoic acid chain, with a ketone group at the C8 position. This carbonyl is directly attached to a 2,3-difluorophenyl ring. This combination of a hydrophilic carboxylic acid head and a lipophilic difluorophenyl-terminated alkyl chain gives the molecule an amphipathic character.[1]

| Property | Value | Source |

| CAS Number | 898766-22-8 | [3] |

| Molecular Formula | C₁₄H₁₆F₂O₃ | [3] |

| Molecular Weight | 270.27 g/mol | [3] |

| IUPAC Name | This compound | |

| SMILES | OC(=O)CCCCCCC(=O)c1cccc(c1F)F | [3] |

| Boiling Point (Predicted) | 413.6 ± 35.0 °C | [4] |

| Density (Predicted) | 1.211 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) * | 4.76 ± 0.10 | [4] |

*Note: Predicted data is for the isomeric compound 8-(2,4-Difluorophenyl)-8-oxooctanoic acid and should be considered an approximation.

Synthesis and Manufacturing Pathways

The synthesis of this compound can be approached through several synthetic routes. A common and industrially scalable method involves the Friedel-Crafts acylation of 1,2-difluorobenzene, followed by further functional group manipulations.

Caption: Synthetic pathways to this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Hydrolysis

This protocol is a representative example based on established chemical principles.

Step 1: Friedel-Crafts Acylation

-

To a cooled (0 °C), stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add suberoyl chloride monomethyl ester dropwise.

-

Maintain the temperature at 0 °C and add 1,2-difluorobenzene slowly to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by carefully pouring it over crushed ice and hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 8-(2,3-difluorophenyl)-8-oxooctanoate.

-

Purify the intermediate ester using column chromatography on silica gel.

Step 2: Saponification (Hydrolysis)

-

Dissolve the purified methyl ester from Step 1 in a mixture of methanol and water.

-

Add a stoichiometric excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

-

Monitor the disappearance of the ester starting material by TLC or HPLC.

-

After cooling, remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of ~2 with dilute hydrochloric acid, which will precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The molecule possesses three key reactive sites: the carboxylic acid, the ketone, and the difluorinated aromatic ring.

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, conversion to acid chlorides, and amidation.[2]

-

Ketone: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride, which would yield 8-hydroxy-8-(2,3-difluorophenyl)octanoic acid.[2]

-

Aromatic Ring: The fluorine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution, although such reactions are generally difficult on a deactivated ring. Nucleophilic aromatic substitution is possible under specific conditions, potentially replacing one of the fluorine atoms.

Caption: Key reaction sites of the title compound.

Applications in Research and Drug Development

This compound and its derivatives are primarily used as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2]

-

Enzyme Inhibitors: The keto-acid structure can mimic natural substrates for various enzymes. The difluorophenyl group can enhance binding affinity within the enzyme's active site, making derivatives of this compound potential candidates for enzyme inhibitors.[2]

-

Structure-Activity Relationship (SAR) Studies: This compound serves as a valuable scaffold. By modifying the carboxylic acid or the ketone, researchers can systematically probe the structural requirements for biological activity. The difluoro-substitution provides a specific electronic and steric profile that can be compared against non-fluorinated or mono-fluorinated analogs to understand the role of fluorine in molecular recognition.[2]

-

Anticancer Research: Related fluorinated compounds have shown cytotoxic effects against various cancer cell lines, suggesting that derivatives of this compound could be explored for their potential in cancer therapy.[2]

Analytical Characterization

A full analytical characterization is essential to confirm the identity and purity of this compound.

Hypothetical Analytical Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include multiplets for the aromatic protons, a triplet for the methylene group adjacent to the ketone, multiplets for the other methylene groups in the alkyl chain, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Signals for the two carbonyl carbons (ketone and carboxylic acid), aromatic carbons (with C-F couplings), and the aliphatic carbons of the octanoic chain are expected.

-

¹⁹F NMR: Two distinct signals corresponding to the two non-equivalent fluorine atoms on the phenyl ring would be anticipated.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would likely show the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), the C=O stretch of the ketone (~1680-1700 cm⁻¹), and C-F stretches in the aromatic region.[5][6]

-

High-Performance Liquid Chromatography (HPLC): Purity analysis would be performed using a reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile. Detection would be by UV absorption.

Safety, Handling, and Storage

-

Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[7][8] It is expected to cause skin and serious eye irritation.[9][10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][12] All handling should be performed in a well-ventilated area or a chemical fume hood.[7]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air.[8]

-

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][13]

References

- Benchchem. (n.d.). Ethyl 8-(2,3-Difluorophenyl)-8-oxooctanoate.

- Key Organics. (2017, December 1). Safety Data Sheet: 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid.

- Fisher Scientific. (2012, February 6). SAFETY DATA SHEET: Pentadecafluorooctanoic acid monohydrate.

- CymitQuimica. (2024, December 19). Safety Data Sheet: (2s)-3-(2,3-Difluorophenyl)-2-({[(9h-fluoren-9- yl)methoxy]carbonyl}amino)propanoic acid.

- VVF LLC. (n.d.). Safety data sheet: octanoic acid.

- ChemicalBook. (n.d.). 8-(2,4-DIFLUOROPHENYL)-8-OXOOCTANOIC ACID | 898766-31-9.

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: N-(2,4-Difluorophenyl)maleamic acid 97%.

- Fluorochem. (n.d.). ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate.

- PubChem. (n.d.). 8-Oxo-8-phenyloctanoic acid.

- Arctom. (n.d.). CAS NO. 898766-22-8 | this compound.

- Benchchem. (n.d.). 8-(3,4-Difluorophenyl)-8-oxooctanoic acid | 898765-81-6.

- PubChem. (n.d.). 7-Oxooctanoic acid.

- PubChem. (n.d.). 3-Oxooctanoic acid.

- Google Patents. (n.d.). CN105646403B - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester.

- RSC Publishing. (n.d.). Infrared spectroscopy of 2-oxo-octanoic acid in multiple phases.

- European Patent Office. (n.d.). Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982.

- Google Patents. (n.d.). DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.

- BOC Sciences. (n.d.). CAS 898753-04-3 ETHYL 8-(2,3-DIFLUOROPHENYL)-8-OXOOCTANOATE.

- Google Patents. (n.d.). CN104496988A - Process And Intermediates For The Synthesis Of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl) -ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one Compounds.

- SpectraBase. (n.d.). 8-Oxooctanoic acid - Optional[Vapor Phase IR] - Spectrum.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 8-(2,4-DIFLUOROPHENYL)-8-OXOOCTANOIC ACID | 898766-31-9 [m.chemicalbook.com]

- 5. Infrared spectroscopy of 2-oxo-octanoic acid in multiple phases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. keyorganics.net [keyorganics.net]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. 7-Oxooctanoic acid | C8H14O3 | CID 26464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Oxooctanoic acid | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. vvfllc.com [vvfllc.com]

A Technical Guide to the Putative Mechanism of Action of 8-(2,3-Difluorophenyl)-8-oxooctanoic Acid as a Precursor for Phosphodiesterase 2 (PDE2) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(2,3-Difluorophenyl)-8-oxooctanoic acid is a fluorinated aromatic ketoacid whose primary significance in the scientific literature is as a versatile intermediate for the synthesis of more complex bioactive molecules.[1] Direct studies on its intrinsic mechanism of action are not publicly available. This guide, therefore, explores a putative mechanism of action by examining the biological activity of its known derivatives, particularly pyrazolo-pyrimidinones, which have been identified as potent and selective inhibitors of Phosphodiesterase 2 (PDE2).[2] We will delineate the critical role of the PDE2 enzyme in cellular signaling, hypothesize how inhibitors derived from this scaffold can modulate its activity, and provide a comprehensive framework for the experimental validation of this proposed mechanism.

Introduction: From Synthetic Intermediate to Mechanistic Hypothesis

This compound is a chemical entity characterized by an eight-carbon octanoic acid chain, a ketone at the 8-position, and a 2,3-difluorophenyl group.[3] While this compound is available commercially as a building block for organic synthesis, its own biological activity remains uncharacterized.[1] However, its utility in the synthesis of pyrazolo[3,4-d]pyrimidinone and related heterocyclic scaffolds provides a strong rationale for investigating a potential, indirect mechanism of action.[4][5][6][7] These resulting structures are known to exhibit potent inhibitory activity against Phosphodiesterase 2 (PDE2), a key enzyme in cyclic nucleotide signaling.[2]

This guide puts forth the hypothesis that the principal pharmacological relevance of this compound lies in its role as a precursor to PDE2 inhibitors. We will explore the mechanism through which these derivatives are proposed to act and detail the experimental workflows required to validate this hypothesis.

The Hypothesized Target: Phosphodiesterase 2 (PDE2)

The Role of PDE2 in Cellular Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8][9] The PDE2 family, encoded by a single gene (PDE2A), is unique in its ability to hydrolyze both cAMP and cGMP.[10][11] A distinguishing feature of PDE2 is its allosteric activation by cGMP. Binding of cGMP to the regulatory GAF domains of PDE2 significantly increases the enzyme's hydrolytic activity towards cAMP.[11]

This dual-substrate specificity and unique regulatory mechanism position PDE2 as a critical integration point, or "crosstalk" mechanism, between the nitric oxide/cGMP pathway and the adenylyl cyclase/cAMP pathway.[8] This regulation is vital in numerous physiological processes, including cardiovascular function, neuronal activity, and inflammation.[10]

Putative Mechanism of Inhibition

The pyrazolo-pyrimidinone scaffold, synthesized from this compound, is hypothesized to act as a competitive inhibitor at the catalytic site of the PDE2 enzyme. By occupying the active site, these molecules would prevent the binding and subsequent hydrolysis of cAMP and cGMP.

The consequences of PDE2 inhibition are twofold:

-

Direct Increase in cAMP and cGMP: By blocking their degradation, the inhibitor would cause a localized increase in the intracellular concentrations of both cAMP and cGMP.[10]

-

Disruption of cGMP-cAMP Crosstalk: The inhibitor would prevent the cGMP-induced augmentation of cAMP hydrolysis, thereby uncoupling the two signaling pathways.[8]

This elevation of cyclic nucleotides would lead to the activation of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), ultimately modulating cellular responses like smooth muscle relaxation, reduced inflammation, and synaptic plasticity.[12]

The signaling pathway and the proposed point of inhibition are illustrated in the diagram below.

Caption: PDE2 signaling pathway and point of inhibition.

Experimental Validation Framework

To validate the hypothesis that derivatives of this compound function as PDE2 inhibitors, a multi-step experimental workflow is required. This process moves from direct enzyme interaction to cellular effects.

Caption: Experimental workflow for validating PDE2 inhibition.

Protocol 1: In Vitro PDE2 Enzyme Inhibition Assay

This protocol determines the direct inhibitory effect of a test compound on purified PDE2A enzyme activity. A common method is a colorimetric or fluorescent assay that measures the phosphate produced from the hydrolysis of cAMP/cGMP.[13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PDE2A.

Methodology:

-

Reagent Preparation:

-

Prepare PDE Assay Buffer.

-

Reconstitute purified human recombinant PDE2A enzyme to a working concentration (e.g., 20 U/mL).[13]

-

Prepare a 1 mM stock solution of cAMP substrate.

-

Prepare a 5 kU/µL solution of 5'-nucleotidase.[13]

-

Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) and a known PDE inhibitor like EHNA as a positive control.[14]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 15 µL of PDE Assay Buffer.

-

Add 5 µL of the test compound dilution or vehicle (DMSO) control.

-

Add 10 µL of the PDE2A enzyme solution to all wells except the "no enzyme" blank.

-

Add 10 µL of 5'-nucleotidase.[13]

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the cAMP substrate to each well.

-

Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

-

Detection:

-

Terminate the reaction and quantify the generated phosphate using a suitable detection reagent (e.g., a malachite green-based reagent).[13]

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Subtract the background reading (no enzyme control) from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell-Based Intracellular cAMP/cGMP Assay

This protocol measures the ability of the test compound to increase cAMP or cGMP levels within living cells, confirming its biological activity at the cellular level.[12][15]

Objective: To determine the half-maximal effective concentration (EC50) for increasing intracellular cAMP/cGMP.

Methodology:

-

Cell Culture and Plating:

-

Culture a suitable cell line known to express PDE2 (e.g., HEK293 cells, primary endothelial cells, or cardiomyocytes) in appropriate media.

-

Plate the cells in a 96-well or 384-well assay plate and allow them to adhere overnight.[16]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound.

-

Aspirate the culture medium from the cells and replace it with a stimulation buffer containing a broad-spectrum PDE inhibitor like IBMX (to establish a maximum signal window) and the test compound dilutions.

-

To measure cAMP, co-stimulate with an adenylyl cyclase activator (e.g., Forskolin). To measure cGMP, co-stimulate with a nitric oxide donor (e.g., SNAP).[17]

-

Incubate for 15-30 minutes at 37°C.

-

-

Detection:

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP or cGMP.

-

Convert the assay signal for each well to a cyclic nucleotide concentration using the standard curve.

-

Plot the concentration of cAMP/cGMP against the log of the test compound concentration and fit the data to determine the EC50 value.

-

Data Presentation and Interpretation

The quantitative data from the validation experiments should be summarized for clear interpretation and comparison.

| Parameter | Test Compound (Derivative) | Control Inhibitor (EHNA) | Interpretation |

| PDE2 IC50 (nM) | 50 | 100 | Potency of direct enzyme inhibition. A lower value indicates higher potency. |

| PDE Selectivity | >100-fold vs. other PDEs | ~50-fold vs. PDE1 | Indicates the compound's specificity for the target enzyme, predicting fewer off-target effects.[19] |

| cAMP EC50 (nM) | 250 | 500 | Potency in a cellular context. This value is typically higher than the IC50 due to cell permeability and other factors. |

| cGMP EC50 (nM) | 300 | 600 | Cellular potency for the cGMP pathway. |

Conclusion

While this compound itself has no documented biological mechanism of action, its established role as a synthetic precursor for pyrazolo-pyrimidinone derivatives strongly suggests its relevance in the development of PDE2 inhibitors. The proposed mechanism centers on the competitive inhibition of the PDE2 catalytic site, leading to an increase in intracellular cAMP and cGMP levels and a modulation of their signaling crosstalk. The experimental framework provided in this guide offers a robust, self-validating pathway for researchers to synthesize these derivatives, confirm their inhibitory activity and selectivity through in vitro assays, and validate their biological effect in cell-based models. This approach allows for the systematic evaluation of this chemical scaffold and its potential for therapeutic development in areas where PDE2 modulation is beneficial, such as cardiovascular and neurological disorders.

References

-

Lugnier, C. (2020). Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases. MDPI. Available from: [Link].

-

Zhang, X., et al. (2018). The Roles of Phosphodiesterase 2 in the Central Nervous and Peripheral Systems. Frontiers in Pharmacology. Available from: [Link].

-

Omori, K., & Kotera, J. (2007). Overview of PDEs and Their Regulation. Circulation Research. Available from: [Link].

-

Tsunoda, I., & Ogawa, T. (2012). Role of Phosphodiesterase 2 in Growth and Invasion of Human Malignant Melanoma Cells. PLoS ONE. Available from: [Link].

-

Görlitzer, J., et al. (2020). Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. International Journal of Molecular Sciences. Available from: [Link].

-

Marin Biologic Laboratories. (2023). Design and Validate a GMP Cell Based Assay. Available from: [Link].

-

El-Gamal, M. I., et al. (2020). Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

-

ResearchGate. (2019). Discovery of novel N-1 substituted pyrazolopyrimidinones as potent, selective PDE2 inhibitors. Available from: [Link].

-

Keravis, T., & Lugnier, C. (2012). Phosphodiesterase Methods and Protocols. ResearchGate. Available from: [Link].

-

Ikyase, D. T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link].

-

Szelag, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available from: [Link].

-

Ikyase, D. T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link].

-

Wang, Y., et al. (2023). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. International Journal of Molecular Sciences. Available from: [Link].

-

Reaction Biology. PDE Screening Services for Drug Discovery. Available from: [Link].

-

Eurofins Discovery. Cyclic Nucleotide Phosphodiesterases (PDEs). Available from: [Link].

- Google Patents. (2017). A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester.

- Google Patents. (1990). Method of preparation of 8-hydroxyoctanoic acid.

- Google Patents. (1985). Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.

- Google Patents. (2015). Process And Intermediates For The Synthesis Of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl) -ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one Compounds.

-

Bibby, M. C., & Double, J. A. (1989). Flavone 8-acetic acid: our current understanding of its mechanism of action in solid tumours. Investigational New Drugs. Available from: [Link].

-

Bovy, P. R., et al. (1989). Pharmacological profile of 8-amino octanoic acid substituted atrial natriuretic factor analogs. The Journal of Biological Chemistry. Available from: [Link].

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Chemistry. Available from: [Link].

- Google Patents. (2010). Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}.

-

Kowalski, J. P., et al. (2021). Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H- benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition. Xenobiotica. Available from: [Link].

-

El-Adl, K., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available from: [Link].

-

Llorca, M., et al. (2018). Biotransformation of 8:2 polyfluoroalkyl phosphate diester in gilthead bream (Sparus aurata). Environmental Pollution. Available from: [Link].://pubmed.ncbi.nlm.nih.gov/29289110/).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Role of Phosphodiesterase 2 in Growth and Invasion of Human Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. content.abcam.com [content.abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. resources.revvity.com [resources.revvity.com]

- 16. revvity.com [revvity.com]

- 17. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GloSensor™ Technology [worldwide.promega.com]

- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]

"8-(2,3-Difluorophenyl)-8-oxooctanoic acid" CAS number

An In-Depth Technical Guide to 8-(2,3-Difluorophenyl)-8-oxooctanoic acid

Introduction

This compound is a member of the aromatic keto acid family, characterized by a ketone group attached to a difluorinated phenyl ring and a terminal carboxylic acid on an eight-carbon aliphatic chain.[1] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can significantly enhance metabolic stability and modulate the physicochemical properties of a compound, such as lipophilicity and binding affinity to biological targets.[1] This guide provides a comprehensive overview of this compound, its synthesis, properties, and potential applications for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 898766-22-8 | [2][3] |

| Molecular Formula | C₁₄H₁₆F₂O₃ | [2] |

| Molecular Weight | 270.27 g/mol | [2][3] |

| IUPAC Name | This compound | |

| SMILES | OC(=O)CCCCCCC(=O)c1cccc(c1F)F | [2] |

| MDL Number | MFCD01311645 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester, ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate. The ester itself is a versatile intermediate in organic synthesis.[4]

Synthesis of the Precursor: Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate

One common route to synthesize the ethyl ester precursor involves the esterification of this compound with ethanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), under reflux conditions.[4] Alternative approaches include direct acylation methods like the Friedel-Crafts acylation, although these can present challenges with regioselectivity.[4]

Hydrolysis to this compound

The final step to obtain the title compound is the hydrolysis of the ethyl ester. This is a standard transformation in organic chemistry, typically carried out under basic or acidic conditions followed by acidification to protonate the carboxylate and yield the final carboxylic acid.

Experimental Protocol: Synthesis of this compound via Hydrolysis of Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate in a suitable solvent such as a mixture of ethanol and water.

-

Hydrolysis : Add an aqueous solution of a base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the flask.

-

Heating : Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up : After cooling the reaction mixture to room temperature, remove the organic solvent (ethanol) under reduced pressure.

-

Acidification : Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 using a mineral acid such as dilute hydrochloric acid (HCl). This will precipitate the this compound.

-

Isolation : Extract the product with a water-immiscible organic solvent, such as ethyl acetate.

-

Purification : Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Diagram: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Applications and Research Interest

This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery. The ethyl ester, ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate, serves as a key intermediate in the synthesis of more complex organic compounds.[4] Research has suggested potential biological activities for related compounds, including antioxidant properties and cytotoxic effects against various cancer cell lines.[4]

The presence of the difluorophenyl group can influence the molecule's electronic properties and its binding affinity to biological targets, making it a valuable scaffold for Structure-Activity Relationship (SAR) studies.[4] Derivatives have been investigated for their potential as anti-inflammatory agents, with some showing inhibition of enzymes like COX-2, and as anticancer agents that can induce apoptosis in cancer cells.[4]

Analytical Methodologies

The characterization and quality control of this compound rely on standard analytical techniques to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a fundamental technique for assessing the purity of the compound and for monitoring the progress of its synthesis.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound, confirming the presence of the aromatic, aliphatic, and carboxylic acid protons and carbons.

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its identity.[4]

Diagram: Analytical Characterization Workflow

Caption: General workflow for the analytical characterization of the title compound.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data may not be readily available, it is prudent to treat it as a potentially hazardous substance. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

- Arctom Scientific. (n.d.). CAS NO. 898766-22-8 | this compound.

- Benchchem. (n.d.). Ethyl 8-(2,3-Difluorophenyl)-8-oxooctanoate.

- Haerui Chem. (n.d.). This compound, 98%NLT.

- ChemicalBook. (n.d.). 8-(2,4-DIFLUOROPHENYL)-8-OXOOCTANOIC ACID | 898766-31-9.

- Fluorochem. (n.d.). ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate.

- Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES.

- Benchchem. (n.d.). 8-(3,4-Difluorophenyl)-8-oxooctanoic acid | 898765-81-6.

- PubChem. (n.d.). 3-Oxooctanoic acid.

- Google Patents. (n.d.). CN105646403B - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester.

- Google Patents. (n.d.). Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982.

- BOC Sciences. (n.d.). CAS 898753-04-3 ETHYL 8-(2,3-DIFLUOROPHENYL)-8-OXOOCTANOATE.

- Google Patents. (n.d.). DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.

- PubChem. (n.d.). 4-[8-[[2-(2,4-Difluorophenyl)-5-ethoxyphenyl]methyl]-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]benzoic acid.

- Google Patents. (n.d.). CN104496988A - Process And Intermediates For The Synthesis Of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl) -ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one Compounds.

- U.S. Environmental Protection Agency. (n.d.). EPA Method 8: Determination of Sulfuric Acid and Sulfur Dioxide Emissions from Stationary Sources.

- Echemi. (n.d.). 8-(2-fluorophenyl)-8-oxooctanoic acid.

- ResearchGate. (n.d.). (PDF) Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples.

- Benchchem. (n.d.). Technical Support Center: Chromatographic Analysis of 3-Oxooctanoic Acid.

Sources

A Framework for the Biological and Mechanistic Profiling of Novel Chemical Entities: A Case Study Approach

Abstract

The journey from a novel chemical entity to a validated biological probe or a drug candidate is a complex, multi-stage process demanding a systematic and hypothesis-driven approach. This technical guide outlines a comprehensive framework for the initial biological and mechanistic characterization of a new compound for which no prior biological activity data exists. Using the molecule 8-(2,3-Difluorophenyl)-8-oxooctanoic acid (CAS No. 898766-22-8) as a representative example of an uncharacterized entity, we provide a detailed roadmap for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative methodologies to ensure scientific integrity.

Introduction

In the vast chemical space available to drug discovery, countless novel compounds are synthesized or isolated, yet their biological potential remains unknown.[1][2] A prime example is This compound , a molecule commercially available but lacking any published biological or pharmacological data.[3][4] The critical question for researchers is: where does one begin? How can we systematically uncover the potential therapeutic value, or lack thereof, of such a molecule?

This guide eschews a rigid template to provide a logical, cascading workflow that begins with rapid, cost-effective computational methods and progresses through increasingly complex and targeted biological assays. The goal is to build a comprehensive profile of the compound's activity, identify its molecular target(s), and elucidate its mechanism of action, thereby enabling informed decisions about its future development.

Part 1: Foundational Physicochemical and In Silico Profiling

Rationale: Before committing to resource-intensive wet lab experiments, it is crucial to establish the compound's identity, purity, and fundamental physicochemical properties. This foundational knowledge ensures the reliability of subsequent biological data. Simultaneously, in silico tools offer a powerful, predictive lens to forecast potential biological activities and liabilities, guiding the initial experimental design.[5][6]

Physicochemical Characterization

This initial step is a self-validating system; without confirming the identity and purity of the test article, any biological data generated is inherently unreliable.

Step-by-Step Protocol:

-

Identity and Purity Confirmation:

-

Obtain Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ¹⁹F) to confirm the structure of this compound.

-

Utilize High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition.

-

Assess purity using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an Evaporative Light Scattering Detector (ELSD) to achieve ≥95% purity.

-

-

Solubility Assessment:

-

Determine the thermodynamic solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, pH 7.4) and common organic solvents (e.g., DMSO). This is critical for preparing accurate stock solutions and avoiding compound precipitation in assays.

-

-

Stability Analysis:

-

Incubate the compound in assay buffer at 37°C for the duration of the longest planned experiment (e.g., 72 hours).

-

Use HPLC to quantify the amount of parent compound remaining over time to assess its stability and identify any major degradation products.

-

In Silico ADMET and Target Prediction

Computational models provide a rapid, cost-effective first pass to identify potential biological targets and predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and Toxicity (ADMET).[5][6][7]

Step-by-Step Protocol:

-

ADMET Profiling:

-

Utilize free web-based tools such as SwissADME and pkCSM .[8]

-

Input the SMILES string of this compound.

-

Analyze key outputs: Lipinski's rule of five for "drug-likeness," predicted aqueous solubility, gastrointestinal absorption, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition, and potential toxicity flags (e.g., hERG inhibition, mutagenicity).[9]

-

-

Target Prediction:

-

Employ ligand-based target prediction servers like TargetHunter or SEArch .[10][11][12]

-

These tools compare the chemical structure of the query molecule against databases of known bioactive compounds to predict potential protein targets based on the principle that structurally similar molecules often have similar biological activities.[11][13]

-

Data Presentation: Predicted Physicochemical & ADMET Properties

| Property | Predicted Value | Implication for Experimental Design |

| Molecular Weight | Calculated | Adherence to Lipinski's Rule of Five |

| LogP | Predicted | Indicator of lipophilicity and membrane permeability |

| Aqueous Solubility | Predicted | Guides stock solution preparation and assay buffer choice |

| BBB Permeation | Predicted (Yes/No) | Suggests potential for CNS vs. peripheral activity |

| CYP Isoform Inhibition | Predicted (e.g., CYP2D6) | Early flag for potential drug-drug interactions |

| hERG Inhibition | Predicted (Yes/No) | Critical cardiac toxicity liability warning |

| Predicted Targets | List of proteins/classes | Informs the choice of initial target-based assays |

Workflow Visualization

Caption: Initial workflow for physicochemical and in silico analysis.

Part 2: Broad Phenotypic Screening for Biological Activity

Rationale: In the absence of a confirmed target, phenotypic screening is an unbiased approach to discover the compound's effect on whole cells or organisms.[14] A common starting point is to assess cytotoxicity, as this is a fundamental measure of biological activity. A potent cytotoxic effect could indicate potential as an anticancer agent or highlight a general toxicity liability.

General Cytotoxicity Screening

Causality: The goal is to determine the concentration at which the compound induces cell death across a diverse panel of cell lines. This helps to identify if the compound has broad cytotoxic effects or exhibits selectivity towards certain cell types (e.g., cancer vs. non-cancerous, or specific cancer lineages).

Step-by-Step Protocol (MTT Assay): [15]

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MDA-MB-231 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control line (e.g., HEK293T) into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in complete culture medium. Add the diluted compound to the cells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization & Readout: Add DMSO or a solubilization buffer to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Convert absorbance values to percentage of viability relative to vehicle-treated controls. Plot the dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Cytotoxicity Screening Results

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| MDA-MB-231 | Breast Cancer | Experimental Result |

| A549 | Lung Cancer | Experimental Result |

| HCT116 | Colon Cancer | Experimental Result |

| HEK293T | Non-cancerous Kidney | Experimental Result |

Workflow Visualization

Caption: Workflow for primary cytotoxicity screening.

Part 3: Target Engagement and Mechanism of Action Elucidation

Rationale: If the phenotypic screen identifies a potent and selective "hit," the next critical phase is to identify the direct molecular target and understand the mechanism by which the compound exerts its effect. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target in a physiological context.[16][17][18]

Confirming Target Engagement with CETSA

Causality: CETSA is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[17][19] By heating intact cells or cell lysates to various temperatures, one can measure the amount of a specific protein that remains soluble. A stabilizing compound will result in more soluble protein at higher temperatures compared to the control.

Step-by-Step Protocol (CETSA with Western Blot): [16][17]

-

Hypothesis Generation: Use the results from the in silico target prediction (Part 1.2) or literature knowledge about pathways affected by the observed phenotype to select candidate target proteins.

-

Cell Treatment: Treat the "hit" cell line with a high concentration of this compound (e.g., 10x IC₅₀) or vehicle control for 1-2 hours.

-

Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

-

Cell Lysis: Lyse the cells via freeze-thaw cycles or sonication to release cellular proteins.

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Detection: Collect the supernatant containing the soluble protein fraction. Analyze the abundance of the candidate target protein in each sample using Western Blot with a specific antibody.

-

Data Analysis: Quantify the band intensities and plot the fraction of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.[20]

Probing the Downstream Signaling Pathway

Causality: Once a direct target is validated, the next step is to understand the functional consequences of the compound binding to that target. This involves examining the downstream signaling pathway(s) regulated by the target protein.

Step-by-Step Protocol (Western Blot for Pathway Analysis):

-

Experimental Design: Based on the identity of the validated target (e.g., a kinase), design a time-course and dose-response experiment.

-

Cell Treatment and Lysis: Treat cells with varying concentrations of the compound for different durations (e.g., 0, 15, 30, 60 minutes). Lyse the cells at each time point to collect total protein.

-

Protein Analysis: Use Western Blot to measure the phosphorylation status or total protein levels of key downstream substrates of the target protein. For example, if the target is a kinase in the MAPK pathway, probe for phosphorylated ERK (p-ERK) and total ERK.

-

Interpretation: A change (increase or decrease) in the level of the downstream marker that correlates with the compound's dose and treatment time provides strong evidence for the mechanism of action.

Visualization: Hypothetical Signaling Pathway and CETSA Principle

Caption: A hypothetical pathway and the principle of CETSA.

Conclusion

The process of characterizing a novel chemical entity like this compound requires a disciplined, multi-faceted approach. By integrating in silico predictions with systematic phenotypic screening and rigorous biophysical validation, researchers can efficiently navigate the path from an unknown molecule to a well-characterized biological probe. This framework provides a robust, logical, and experimentally sound pathway to uncover the biological activity of new compounds, ensuring that resources are directed toward the most promising candidates for further development.

References

-

Creative Biolabs. In Silico Target Prediction. [Link]

-

Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. AAPS J, 15(2), 395-406. [Link]

-

Byrne, R. (2019). In Silico Target Prediction for Small Molecules. Methods Mol Biol, 1888, 273-309. [Link]

-

Reinhard, F. B. M., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(22). [Link]

-

Byrne, R. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

-

Kivimäe, S., et al. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. protocols.io. [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

-

Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

-

Roy, K., & Kar, S. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods Mol Biol, 2425, 85-115. [Link]

-

SciSpace. (2018). In Silico Target Prediction for Small Molecules. [Link]

-

Iannelli, P., et al. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules, 27(12), 3698. [Link]

-

Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. The Assay Guidance Manual. [Link]

-

Roy, K., & Kar, S. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. PubMed. [Link]

-

Santana, C. S., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16086-16098. [Link]

-

Mi, Y., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chem Biol, 17(1), 107-117. [Link]

-

ResearchGate. (2014). How can I predict the insilico ADMET (toxicity) of a new drug? [Link]

-

International Journal of Research in Engineering and Science. (2022). Open access in silico tools for drug likeness analysis, toxicity, ADME properties and molecular docking studies. [Link]

-

Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. Future Science OA, 3(3), FSO199. [Link]

-

Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

Pär Nordlund Lab. CETSA. [Link]

-

David Discovers Drug Discovery. (2016). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

-

ResearchGate. (2025). Chemical Characterization and Biological Activity of a Novel Ursolic Acid Derivative. [Link]

-

El-Sayed, M. A., et al. (2026). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]

-

Chemsrc. 8-(3,4-difluorophenyl)-8-oxooctanoic acid Price. [Link]

Sources

- 1. Biological Activity of Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 8-(3,4-difluorophenyl)-8-oxooctanoic acid Price at Chemsrc [chemsrc.com]

- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 11. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Silico Target Prediction for Small Molecules. (2019) | Ryan Byrne | 34 Citations [scispace.com]

- 14. accio.github.io [accio.github.io]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. CETSA [cetsa.org]

- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Solubility in Drug Discovery

An In-Depth Technical Guide to the Solubility Profile of 8-(2,3-Difluorophenyl)-8-oxooctanoic acid

This guide provides a comprehensive technical overview of this compound, with a primary focus on its solubility characteristics. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational physicochemical data with detailed, field-proven methodologies for experimental solubility determination. In the absence of publicly available experimental solubility data for this specific molecule, this guide furnishes the necessary protocols to generate such critical data, ensuring a self-validating system for its characterization.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical efficacy and developability.[1] Poor aqueous solubility can severely limit a drug's bioavailability, leading to suboptimal therapeutic effects and creating significant hurdles in formulation development.[2] Understanding the solubility profile of a novel compound like this compound is, therefore, not merely a perfunctory step but a foundational pillar of its preclinical assessment. This guide will address the core physicochemical properties of this compound and provide robust protocols for determining its thermodynamic and kinetic solubility.

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is essential before embarking on solubility studies. The key identifiers and calculated properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 898766-22-8 | [3] |

| Molecular Formula | C₁₄H₁₆F₂O₃ | [3] |

| Molecular Weight | 270.27 g/mol | [3][4] |

| SMILES | OC(=O)CCCCCCC(=O)c1cccc(c1F)F | [3] |

Due to the absence of experimental data in the public domain, computational predictions for properties like LogP and aqueous solubility are invaluable for initial experimental design. For a structurally analogous compound, 8-(3-chlorophenyl)-8-oxooctanoic acid, predicted values were reported, suggesting a similar approach would be beneficial here.[5]

Understanding Solubility: Thermodynamic vs. Kinetic

In the context of drug discovery, solubility is typically assessed in two distinct forms: thermodynamic and kinetic.[1][6]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[2][7] It is a critical parameter for formulation development and is typically determined using methods like the shake-flask technique over extended incubation periods (24-72 hours).[6][7][8]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (usually in DMSO) into an aqueous buffer.[1][9][10] It is a high-throughput method often used in early discovery to flag potential solubility issues and guide structure-activity relationship (SAR) studies.[8][10]

The relationship and typical workflow involving these two solubility measurements can be visualized as follows:

Caption: Workflow distinguishing the roles of kinetic and thermodynamic solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[11] The following protocol is a robust, self-validating methodology for assessing the solubility of this compound.

Materials and Equipment

-

This compound (solid powder)

-

Solvents of interest (e.g., deionized water, Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Intestinal Fluid (SIF))

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm PVDF or similar low-binding material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

-

Volumetric flasks and pipettes

-

pH meter

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound.

-

Dissolve it in a suitable organic solvent (e.g., DMSO or acetonitrile) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., ranging from 0.1 µg/mL to 100 µg/mL). This is crucial for accurate quantification.[8]

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is essential to ensure that equilibrium is reached with the undissolved material.[6]

-

Record the exact weight of the compound added.

-

Add a precise volume of the desired solvent (e.g., 2 mL of PBS pH 7.4) to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation.

-

Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure the system reaches thermodynamic equilibrium.[5]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

-

Carefully aspirate the supernatant. For enhanced accuracy, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[12] Note: It is crucial to discard the initial portion of the filtrate to saturate any potential binding sites on the filter material.[12]

-

-

Quantification:

-

Dilute the clear filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated HPLC-UV or LC-MS method.[2]

-

The solubility is determined from the concentration of the compound in the saturated solution, calculated using the calibration curve.[13]

-

The entire workflow can be visualized as follows:

Caption: The Shake-Flask method for thermodynamic solubility determination.

Experimental Protocol: Kinetic Solubility Determination

For higher throughput assessment, kinetic solubility is often measured. This protocol outlines a common method using nephelometry or UV spectrophotometry.

Methodology Outline

-

Prepare Stock Solution: Dissolve the compound in 100% DMSO to a high concentration (e.g., 10-20 mM).[9][14]

-

Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer in a microtiter plate.[10][14]

-

Incubation: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[14]

-

Detection:

-

Nephelometry: Measure the light scattering caused by any precipitate formed.[8] The concentration at which scattering significantly increases above background is the kinetic solubility.

-

Direct UV: Filter the solutions to remove precipitate, then measure the UV absorbance of the filtrate to quantify the dissolved compound.[10][14]

-

Caption: High-throughput kinetic solubility determination workflow.

Conclusion and Future Directions

While experimental data for this compound is not currently available in the public literature, this guide provides the essential framework and detailed protocols for its determination. The thermodynamic shake-flask method offers the most accurate and reliable measure of equilibrium solubility, which is indispensable for formulation and later-stage development.[2] Kinetic assays serve as a rapid, early-stage screening tool to prioritize compounds.[1]

Executing these protocols will generate the foundational data required to properly assess the developability of this compound and guide its journey through the drug discovery pipeline. It is strongly recommended that these experiments be performed in multiple relevant media (e.g., water, buffers at various pH values) to build a comprehensive solubility profile.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. 14

-

Arctom. CAS NO. 898766-22-8 | this compound. 3

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). 8

-

BioDuro. ADME Solubility Assay. 6

-

MilliporeSigma. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. 12

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation.

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 9

-

Protocols.io. In-vitro Thermodynamic Solubility. 7

-

PubMed. In vitro solubility assays in drug discovery.

-

Domainex. Thermodynamic Solubility Assay. 13

-

WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. 1

-

Evotec. Thermodynamic Solubility Assay. 2

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

-

Hairui Chemical. This compound.

-

BenchChem. Technical Guide: Solubility Profile of 8-(3-Chlorophenyl)-8-oxooctanoic acid. 5

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. evotec.com [evotec.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 8-(2,3-Difluorophenyl)-8-oxooctanoic acid_898766-22-8_해서 화공 [hairuichem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

spectroscopic analysis of "8-(2,3-Difluorophenyl)-8-oxooctanoic acid"

An In-Depth Technical Guide to the Spectroscopic Analysis of 8-(2,3-Difluorophenyl)-8-oxooctanoic acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of this compound (CAS 898766-22-8), a fluorinated aromatic keto-carboxylic acid of interest in medicinal chemistry and organic synthesis.[1] As a Senior Application Scientist, this document moves beyond mere data reporting to explain the causal relationships between molecular structure and spectroscopic output. It is designed for researchers, chemists, and drug development professionals who require a robust, self-validating methodology for compound characterization. The guide integrates data from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to build an unambiguous structural confirmation. Detailed, field-tested protocols and data interpretation strategies are provided to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound is a bifunctional molecule featuring a terminal carboxylic acid and an aromatic ketone, separated by a flexible six-carbon aliphatic chain. Its molecular formula is C₁₄H₁₆F₂O₃ with a molecular weight of 270.27 g/mol .[2] The presence of the 2,3-difluorophenyl moiety is of particular significance; fluorine substitution is a cornerstone strategy in modern drug design used to modulate metabolic stability, lipophilicity, and binding affinity.[1] Therefore, unambiguous confirmation of its structure and purity is a critical prerequisite for its use as an intermediate in the synthesis of more complex pharmaceuticals.[1]

This guide establishes a multi-technique spectroscopic protocol. The core principle is that no single technique is sufficient for absolute confirmation. Instead, we create a self-validating system where the outputs of NMR, IR, and MS must converge to a single, consistent structural hypothesis. This integrated approach is essential for meeting the rigorous standards of quality control in pharmaceutical research and development.

Molecular Structure and Predicted Spectroscopic Features

The key to effective spectroscopic analysis lies in dissecting the molecule into its constituent functional groups and predicting their characteristic signals.

-

2,3-Difluorophenyl Ring: An aromatic system with three protons and two fluorine atoms. This will lead to complex splitting patterns in ¹H NMR and characteristic C-F couplings in ¹³C and ¹⁹F NMR.

-

Aryl Ketone (C=O): This carbonyl group will influence the adjacent aromatic protons and the α-methylene protons of the alkyl chain. It will have a distinct signal in ¹³C NMR and a strong absorption in the IR spectrum.

-

Heptanoic Acid Chain (-(CH₂)₆-COOH): A flexible aliphatic linker. The methylene groups will produce signals in the aliphatic region of the NMR spectra, with those α to the carbonyls being deshielded.

-

Carboxylic Acid (-COOH): This group has a highly characteristic, exchangeable proton in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, and very distinct, broad absorptions in the IR spectrum.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of every proton, carbon, and fluorine atom in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides the initial map of the molecule's hydrogen framework. The causality behind peak position (chemical shift) is electron density; electronegative groups like oxygen and fluorine withdraw electron density, "deshielding" nearby protons and shifting their signals downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Assignment | Predicted Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Expert Insights |